

trans-3-Chloroacrylic acid molecular weight and formula

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Compound of Interest

Compound Name: *trans-3-Chloroacrylic acid*

CAS No.: 2345-61-1

Cat. No.: B3421959

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Technical Monograph: trans-3-Chloroacrylic Acid

Stereochemical Integrity, Physicochemical Profiling, and Applications in Covalent Drug Discovery

Executive Technical Summary

trans-3-Chloroacrylic acid (CAS: 2345-61-1) represents a critical halogenated building block in organic synthesis and a significant metabolic intermediate in environmental toxicology.^[1] In drug development, its electrophilic

-carbon serves as a tunable Michael acceptor, offering distinct reactivity profiles compared to non-halogenated acrylamides.^[1]

This guide synthesizes the core physicochemical data, stereoselective synthetic challenges, and biological implications of this molecule.^[1] It is designed for medicinal chemists and process scientists requiring high-fidelity data for covalent inhibitor design and metabolic stability studies.^[1]

Core Identity Matrix^[1]

Parameter	Data
Chemical Name	(E)-3-Chloroprop-2-enoic acid
Common Name	trans-3-Chloroacrylic acid
CAS Registry Number	2345-61-1 (Specific to trans-isomer)
Molecular Formula	
Molecular Weight	106.51 g/mol
SMILES	<chem>OC(=O)/C=C/Cl</chem>
InChI Key	MHMUCYJKZUZMNI-OWOJBTEDSA-N
Appearance	White to beige crystalline solid or flakes
Solubility	Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2]

Physicochemical & Structural Profile[1][3][4][5]

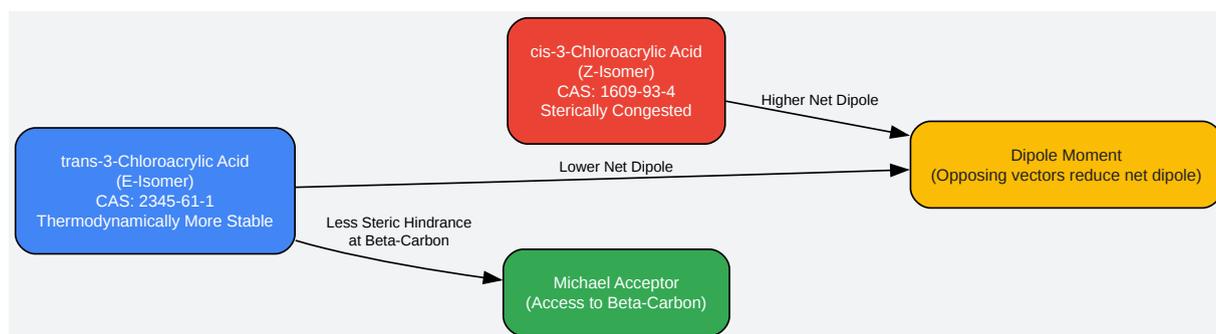
Stereoelectronic Properties

The biological and chemical behavior of 3-chloroacrylic acid is dictated by its olefin geometry. [1] The trans (E) isomer places the carboxylic acid and the chlorine atom on opposite sides of the double bond, minimizing steric repulsion compared to the cis (Z) isomer.[1]

- Acidity (pKa): ~3.7 – 3.9 (Estimated).[1] The electron-withdrawing chlorine atom (inductive effect,) stabilizes the carboxylate anion more effectively than in unsubstituted acrylic acid (pKa 4.25), making it a stronger acid.[1]
- Electrophilicity: The -carbon is highly electrophilic due to the conjugation with the carbonyl group and the inductive withdrawal of the chlorine.[1] This makes the molecule a potent "warhead" for cysteine targeting in covalent drug design.[1]

Structural Visualization (Isomerism)[1]

The following diagram illustrates the stereochemical distinction and the dipole vectors that influence reactivity.



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Figure 1: Stereochemical comparison highlighting the thermodynamic stability and steric accessibility of the trans-isomer.[1]

Synthetic Strategy & Quality Control

Synthesis Routes

The synthesis of **trans-3-chloroacrylic acid** often involves the addition of hydrogen chloride to propiolic acid or the reduction of trichloroacrylic acid.[1] A major challenge is controlling the stereoselectivity.

- Route A (Addition): Propiolic acid + HCl.[1] Conditions (solvent polarity, temperature) dictate the anti vs. syn addition ratio.[1] Anti-addition leads to the cis-isomer, while thermodynamic equilibration favors the trans-isomer.[1]
- Route B (Elimination):
 - dichloropropionic acid derivatives undergoing dehydrohalogenation.[1]

Critical Quality Attribute: NMR Validation

Distinguishing the trans isomer from the cis impurity is non-trivial by MS but definitive by

¹H NMR.[1]

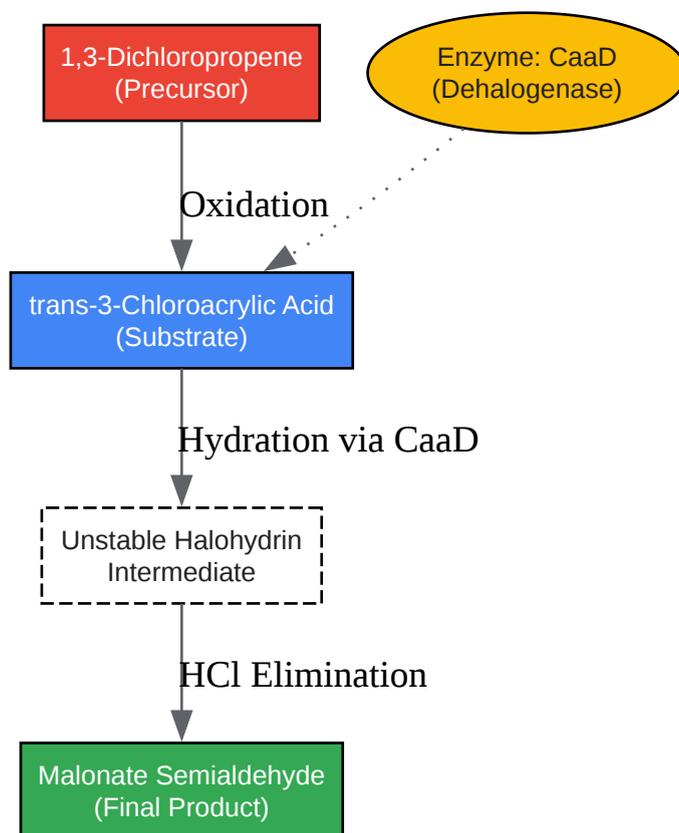
- Coupling Constant ():
 - : Typically 13.0 – 15.0 Hz.[1]
 - : Typically 7.0 – 9.0 Hz.[1]
- Protocol: When sourcing material (CAS 2345-61-1), researchers must verify the coupling constant of the vinylic protons.[1] Commercial "99%" purity often refers to chemical purity, not isomeric purity.[1]

Biological Interface: Metabolism & Toxicity[1]

In drug development, understanding the metabolic fate of haloacrylic acids is vital, as they are often metabolites of halogenated environmental contaminants (e.g., 1,3-dichloropropene).[1]

Metabolic Pathway (CaaD Enzyme)

Soil bacteria and potentially mammalian systems process this molecule via **trans-3-chloroacrylic acid** dehalogenase (CaaD).[1][3] This enzyme catalyzes a hydration reaction that removes the halogen, rendering the molecule less toxic.[1]



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Figure 2: The metabolic detoxification pathway mediated by CaaD, converting the chlorinated acid to malonate semialdehyde.[1]

Safety Profile

- GHS Hazards: H314 (Causes severe skin burns), H318 (Serious eye damage).[1][4]
- Mechanism: As a potent alkylating agent, it can covalently bind to cellular nucleophiles (proteins/DNA) if not rapidly detoxified.[1]

Experimental Protocol: Isomeric Purification & Validation

Objective: To isolate high-purity **trans-3-chloroacrylic acid** from a commercial cis/trans mixture for use as a reference standard.

Materials

- Crude 3-Chloroacrylic acid (mixture).[1]
- Solvents: Benzene (or Toluene for safety), n-Heptane.[1]
- Equipment: Reflux condenser, vacuum filtration, NMR spectrometer.[1]

Workflow

- Dissolution: Dissolve 10g of crude acid in minimum boiling benzene/toluene (~50 mL).
- Thermodynamic Equilibration: Reflux the solution for 2 hours. The trans isomer is generally more thermodynamically stable; heating facilitates the isomerization of cis to trans in the presence of trace acid catalysis.[1]
- Crystallization:
 - Allow the solution to cool slowly to room temperature.[1]
 - Add n-Heptane dropwise until slight turbidity is observed.[1]
 - Cool to 4°C overnight.[1] The trans isomer typically crystallizes more readily due to better packing (higher symmetry).[1]
- Filtration: Filter the crystals and wash with cold n-Heptane.
- Validation (Self-Validating Step):
 - Dissolve ~10 mg of crystal in
 - Acquire
 - ¹H NMR.[1][3]
 - Pass Criteria: Observe doublets at

6.0–7.5 ppm with

Hz.

- Fail Criteria: Presence of doublets with Hz (indicates cis contamination).[1]

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